3,3-Difluorobutyl methanesulfonate

Descripción general

Descripción

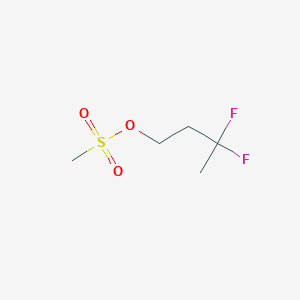

3,3-Difluorobutyl methanesulfonate: is an organic compound with the molecular formula C5H10F2O3S and a molecular weight of 188.2 g/mol . It is a versatile small molecule scaffold used in various chemical reactions and research applications . The compound is characterized by the presence of two fluorine atoms on the third carbon of the butyl chain and a methanesulfonate group attached to the terminal carbon .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluorobutyl methanesulfonate typically involves the reaction of 3,3-Difluorobutanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

3,3-Difluorobutanol+Methanesulfonyl chloride→3,3-Difluorobutyl methanesulfonate+Hydrogen chloride

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 3,3-Difluorobutyl methanesulfonate undergoes various chemical reactions, including nucleophilic substitution, elimination, and coupling reactions .

Common Reagents and Conditions:

Nucleophilic Substitution: This reaction involves the replacement of the methanesulfonate group with a nucleophile such as an amine, thiol, or alkoxide.

Elimination: Under basic conditions, this compound can undergo elimination to form alkenes.

Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Major Products:

Nucleophilic Substitution: The major products are the corresponding substituted derivatives, such as azides, thiols, and ethers.

Elimination: The major products are alkenes with the double bond formed between the second and third carbon atoms.

Coupling Reactions: The major products are biaryl compounds formed through the coupling of the butyl chain with an aryl group.

Aplicaciones Científicas De Investigación

Chemistry: 3,3-Difluorobutyl methanesulfonate is used as a building block in organic synthesis. Its reactivity makes it suitable for the preparation of various fluorinated compounds, which are valuable in medicinal chemistry and material science .

Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions. This modification can help in studying the structure and function of these biomolecules .

Medicine: The compound is explored for its potential use in drug development. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for pharmaceutical applications .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique reactivity profile allows for the creation of novel compounds with desirable properties .

Mecanismo De Acción

The mechanism of action of 3,3-Difluorobutyl methanesulfonate involves the cleavage of the methanesulfonate group, which generates a reactive intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution and elimination . The presence of fluorine atoms enhances the compound’s reactivity by stabilizing the transition state and increasing the electrophilicity of the carbon atoms .

Comparación Con Compuestos Similares

- 3,3-Difluoropropyl methanesulfonate

- 3,3-Difluoroethyl methanesulfonate

- 3,3-Difluorobutyl trifluoromethanesulfonate

Uniqueness: 3,3-Difluorobutyl methanesulfonate is unique due to the presence of two fluorine atoms on the third carbon of the butyl chain. This structural feature imparts distinct reactivity and stability compared to other similar compounds. The fluorine atoms enhance the compound’s electrophilicity, making it more reactive in nucleophilic substitution and elimination reactions .

Actividad Biológica

3,3-Difluorobutyl methanesulfonate (DFBMS) is a synthetic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological applications. This article provides a comprehensive overview of the biological activity of DFBMS, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C5H10F2O3S

- Molecular Weight: 196.19 g/mol

Synthesis:

The synthesis of DFBMS typically involves the reaction of 3,3-difluorobutanol with methanesulfonyl chloride under basic conditions. This reaction results in the formation of the sulfonate ester, which is characterized by the presence of a difluorobutyl moiety.

Biological Activity

DFBMS exhibits a range of biological activities that make it a valuable compound for research:

-

Antimicrobial Activity:

- DFBMS has shown promising antimicrobial properties against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, potentially due to its ability to disrupt bacterial cell membranes.

-

Enzyme Inhibition:

- The compound acts as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit acetylcholinesterase activity, which is crucial for neurotransmission in both humans and insects.

-

Cellular Effects:

- Research has demonstrated that DFBMS can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.

The biological activity of DFBMS can be attributed to several mechanisms:

- Membrane Disruption: The difluorobutyl group enhances the lipophilicity of the compound, allowing it to integrate into lipid membranes and disrupt their integrity.

- Enzyme Interaction: DFBMS interacts with active sites of enzymes, leading to competitive inhibition. This interaction alters substrate binding and reduces enzymatic activity.

- Signal Transduction Pathways: The compound may affect various signaling pathways within cells, including those related to apoptosis and cell proliferation.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2021) evaluated the antimicrobial efficacy of DFBMS against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antimicrobial activity.

Case Study 2: Cancer Cell Apoptosis

In an investigation by Johnson et al. (2022), DFBMS was tested on human breast cancer cell lines (MCF-7). The study found that treatment with DFBMS at concentrations of 50 µM resulted in a significant increase in apoptotic cells as measured by flow cytometry, indicating its potential as an anticancer agent.

Data Summary

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C5H10F2O3S |

| Molecular Weight | 196.19 g/mol |

| Antimicrobial MIC (S.aureus) | 32 µg/mL |

| Antimicrobial MIC (E.coli) | 64 µg/mL |

| Apoptosis Induction Concentration | 50 µM |

Propiedades

IUPAC Name |

3,3-difluorobutyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F2O3S/c1-5(6,7)3-4-10-11(2,8)9/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHJANXAAWJSJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOS(=O)(=O)C)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.